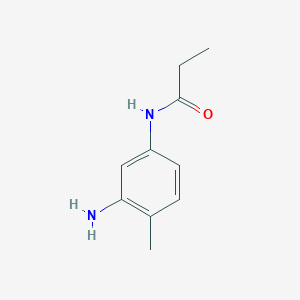

N-(3-amino-4-methylphenyl)propanamide

Description

Contextualizing the Propanamide Scaffold in Medicinal Chemistry and Chemical Biology

The propanamide scaffold is a recurring and valuable motif in the fields of medicinal chemistry and chemical biology. Its presence in a molecule can significantly influence its biological activity, making it a key component in the design of new therapeutic agents. The amide linkage within the propanamide structure is a critical feature, known for its stability and ability to participate in hydrogen bonding, a fundamental interaction in biological systems.

Research has consistently demonstrated the importance of the propanamide scaffold in the development of various bioactive compounds. For instance, derivatives of propanamide have been investigated for their potential as antidiabetic agents. nih.gov A study on biheterocyclic propanamides revealed promising enzyme inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Specifically, certain compounds incorporating an N-phenylpropanamide group showed significant inhibitory activity, suggesting that this structural element could be crucial for the molecule's ability to interact with the enzyme's active site. nih.gov

Furthermore, the propanamide moiety has been integral to the synthesis of novel compounds with potential anticancer properties. In one study, new hybrid molecules containing indole and 1,3,4-oxadiazole moieties were unified with a propanamide entity to explore their therapeutic potential. nih.gov This highlights the role of the propanamide group as a linker or core structure in the assembly of more complex and potentially more potent bioactive molecules. The versatility of the amide bond formation, a key reaction in creating propanamides, allows for the combination of diverse chemical fragments, a common strategy in drug discovery. nih.gov

Significance as a Versatile Chemical Building Block for Advanced Synthesis and Research

The classification of N-(3-amino-4-methylphenyl)propanamide as a "building block" by chemical suppliers underscores its primary role in contemporary research as a starting material for the synthesis of more elaborate molecules. enaminestore.combldpharm.com Building blocks are fundamental components in diversity-oriented synthesis, a strategy used to create libraries of structurally diverse compounds for high-throughput screening and drug discovery. mdpi.com

The chemical structure of this compound offers multiple points for chemical modification. The primary amino group on the phenyl ring is a key functional group that can readily undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the attachment of diverse substituents. This versatility is crucial for creating a wide range of derivatives with potentially different biological activities.

The synthesis of derivatives from existing molecules is a well-established and important tool in medicinal chemistry. nih.govresearchgate.net This approach aims to modify the action of a known molecule, often to enhance its potency, reduce side effects, or alter its pharmacokinetic properties. nih.gov The use of this compound as a starting material aligns with this strategy, providing a foundational scaffold upon which medicinal chemists can build and explore new chemical space. The straightforward nature of reactions involving amines and amides makes this compound an attractive starting point for the development of novel compounds for various research applications. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBXVSYCOQJMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589813 | |

| Record name | N-(3-Amino-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65999-78-2 | |

| Record name | N-(3-Amino-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Amino 4 Methylphenyl Propanamide and Its Derivatives

Established Synthetic Pathways for the N-(3-amino-4-methylphenyl)propanamide Core Structure

The most common and well-established method for synthesizing the this compound core structure is through the acylation of 4-amino-3-methylphenol (B1666317), followed by the reduction of a nitro group, or by direct acylation of 3-amino-4-methylaniline. A prevalent laboratory-scale approach involves the reaction of 4-amino-3-methylphenol with propionyl chloride or propanoic anhydride.

A typical synthetic route commences with the nitration of m-cresol, followed by reduction of the nitro group to an amine, and subsequent acylation. Alternatively, direct acylation of commercially available 3-amino-4-methylaniline with propionyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, affords the desired product. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to manage the exothermic nature of the reaction.

Another established method involves the use of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the amide bond formation between 3-amino-4-methylaniline and propanoic acid. This approach offers milder reaction conditions and is often preferred when dealing with sensitive functional groups.

A representative reaction scheme is the acylation of 3-amino-4-methylaniline with propionyl chloride:

Reactants: 3-amino-4-methylaniline, Propionyl chloride

Solvent: Dichloromethane (DCM)

Base: Triethylamine (TEA) or Pyridine

Temperature: 0 °C to room temperature

The reaction progress can be monitored by thin-layer chromatography (TLC), and the product is typically isolated and purified by column chromatography or recrystallization.

Advanced Synthetic Approaches and Reaction Condition Optimization

To enhance efficiency, yield, and sustainability, modern synthetic methodologies have been applied to the synthesis of this compound and its derivatives. These advanced approaches include microwave-assisted synthesis and continuous flow techniques.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of N-aryl amide synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. The direct amidation of anilines with carboxylic acids, a traditionally challenging transformation, can be efficiently achieved under microwave conditions, often in the absence of a solvent.

For the synthesis of N-aryl amides, a mixture of the aniline (B41778) derivative and the carboxylic acid can be subjected to microwave irradiation, sometimes in the presence of a catalyst like silica (B1680970) gel. nih.gov This method offers a green and efficient alternative to traditional coupling methods.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for N-phenylbenzamide (an analogous reaction)

| Method | Reaction Time | Temperature | Yield (%) |

| Conventional Heating | 1440 min | Reflux | 61 |

| Microwave Irradiation | 15 min | 270 °C | 74 |

Data adapted from a study on the synthesis of N-phenylbenzamide, demonstrating the significant rate enhancement achievable with microwave assistance. semanticscholar.orgresearchgate.net

Continuous Flow Synthesis Methods

Continuous flow chemistry offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including amide derivatives, has been a key area of application for flow chemistry.

The amidation of anilines can be performed in a continuous flow setup by pumping solutions of the aniline and an activated carboxylic acid derivative (such as an acyl chloride) through a heated reactor coil. This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized yields and purity. For instance, the direct amidation of aniline derivatives with acetic acid has been demonstrated using solid acid catalysts in a continuous flow system, achieving excellent yields in a matter of hours. researchgate.net

A schematic for a continuous flow amidation might involve:

Pumping a solution of 3-amino-4-methylaniline in a suitable solvent.

Pumping a solution of propionyl chloride in the same or a miscible solvent.

Mixing the two streams in a T-mixer.

Passing the reaction mixture through a heated coil reactor.

Collecting the product stream for purification.

This approach is particularly beneficial for exothermic reactions, as the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation. A study on the continuous flow synthesis of N-(3-amino-4-methylphenyl)benzamide, a structurally related compound, highlights the potential of microreactor technology for the production of such intermediates. researchgate.net

Strategies for Analog Library Generation and High-Throughput Synthesis

The generation of libraries of this compound analogs is crucial for structure-activity relationship (SAR) studies in drug discovery. High-throughput synthesis (HTS) and combinatorial chemistry techniques are employed to rapidly produce a large number of diverse yet structurally related compounds.

One strategy involves the parallel synthesis of amides in multi-well plates. This can be achieved by reacting a common starting material, such as 3-amino-4-methylaniline, with a diverse set of carboxylic acids or acyl chlorides. Robotic liquid handlers can be used to dispense the reagents into the wells, and the reactions can be carried out simultaneously.

Multicomponent reactions (MCRs) are another powerful tool for generating chemical diversity. While a specific MCR for this compound is not prominently described, the principles of MCRs, which involve the one-pot reaction of three or more starting materials to form a complex product, are highly applicable to library synthesis.

The design of combinatorial libraries often focuses on varying the substituents on the phenyl ring and on the propanamide side chain. For example, a library could be generated by reacting a set of substituted anilines with a set of substituted propanoic acids.

Table 2: Exemplar Building Blocks for a Combinatorial Library of N-(substituted-phenyl)propanamides

| Anilines (Varying R1) | Propanoic Acids (Varying R2) |

| 3-amino-4-methylaniline | Propanoic acid |

| 3-amino-4-chloroaniline | 2-Methylpropanoic acid |

| 3-amino-4-methoxyaniline | 3-Phenylpropanoic acid |

| 3-amino-2-methylaniline | 3-Chloropropanoic acid |

By combining these building blocks in a combinatorial fashion, a large and diverse library of compounds can be synthesized and subsequently screened for desired biological activities.

Structure Activity Relationship Sar Investigations of N 3 Amino 4 Methylphenyl Propanamide Analogues

Rational Design Principles for Targeted Structural Modification

The rational design of analogues of N-(3-amino-4-methylphenyl)propanamide is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The core structure of this compound presents several opportunities for targeted modification. These include the propanamide side chain, the amino and methyl substituents on the phenyl ring, and the phenyl ring itself.

Key design principles often involve:

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity. For instance, the amide linkage in the propanamide side chain could be replaced with other bioisosteres.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is presumed to be the active conformation. This can lead to increased potency and selectivity.

Homologation: Increasing the length of a carbon chain to probe the size of a binding pocket. The ethyl group of the propanamide moiety could be extended or shortened.

Functional Group Modification: Altering existing functional groups to explore different interactions with a biological target. The amino and methyl groups on the phenyl ring are primary targets for such modifications to probe electronic and steric effects.

The application of these principles allows for a systematic investigation of the chemical space around the lead compound, facilitating the development of analogues with improved biological profiles.

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of this compound analogues is highly sensitive to variations in their chemical structure. Modifications to both the propanamide backbone and the phenyl ring substituents can lead to significant changes in potency and selectivity.

The propanamide backbone is a crucial element for the biological activity of this class of compounds. Alterations to this part of the molecule can influence its binding affinity and intrinsic activity. For example, in a series of 2-(4-methylsulfonylaminophenyl) propanamides, modifications to the propanamide B-region were investigated. researchgate.net The introduction of dimethyl and cyclopropyl (B3062369) groups, as well as the exploration of reverse amides, demonstrated the sensitivity of the biological activity to changes in this region. researchgate.net It was found that α-methyl amides (propanamides) showed stereospecific interactions with the hydrophobic pocket of their target receptor. researchgate.net

Table 1: Hypothetical Impact of Propanamide Backbone Modifications on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Chain Length Variation | To probe the size of the binding pocket. | Elongation or shortening may decrease activity if the optimal length is already achieved. |

| α-Methyl Substitution | To introduce a chiral center and explore stereochemical effects. | May lead to stereospecific activity, with one enantiomer being more potent. |

| Amide N-Alkylation | To increase lipophilicity and prevent hydrogen bond donation. | Could increase or decrease activity depending on the importance of the N-H hydrogen bond. |

This table is generated based on general principles of medicinal chemistry and SAR, not on specific experimental data for this compound.

The substituents on the phenyl ring play a critical role in modulating the electronic and steric properties of the molecule, which in turn affects its interaction with the biological target. mdpi.com The amino and methyl groups of this compound are key features that can be modified to probe these effects.

In studies of related aromatic compounds, the position and nature of substituents on the phenyl ring have been shown to be critical for activity. mdpi.com For instance, in a series of ketamine esters, 2- and 3-substituted compounds were generally more active than 4-substituted compounds. mdpi.com The electronic properties of the substituents are also important; for example, electron-withdrawing groups like chloro were found to be generally acceptable, while strongly electron-withdrawing groups like trifluoromethyl were less successful. mdpi.com

Table 2: Hypothetical Phenyl Ring Substituent Effects on Biological Activity

| Modification | Position | Rationale | Predicted Impact on Activity |

|---|---|---|---|

| Amino Group to Nitro Group | 3 | To investigate the effect of a strong electron-withdrawing group. | Likely to decrease activity due to loss of hydrogen bonding and basicity. |

| Methyl Group to Ethyl Group | 4 | To probe for additional hydrophobic interactions. | May increase or decrease activity depending on the size of the binding pocket. |

| Introduction of a Halogen | 5 or 6 | To explore electronic and steric effects at other positions. | Could lead to enhanced activity through favorable interactions. |

This table is generated based on general principles of medicinal chemistry and SAR, not on specific experimental data for this compound.

Stereochemical Considerations in Structure-Activity Relationships

The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

For propanamide-containing compounds, stereospecific activity has been observed. For example, in a series of propanamide TRPV1 antagonists, the activity was shown to be stereospecific, with a marked selectivity for the (S)-configuration. researchgate.net The (S)-isomer was found to be significantly more potent than the (R)-isomer, highlighting the importance of the three-dimensional arrangement of the atoms for effective interaction with the receptor. researchgate.net

In the case of this compound, if a chiral center were to be introduced, for example by substitution at the α-carbon of the propanamide moiety, it would be expected that the resulting enantiomers would display different biological activities. The absolute configuration of related amino acids has been determined through chemical correlation, which is a crucial step in understanding their stereochemical SAR. rsc.org

Computational Approaches to SAR Elucidation

Computational methods are increasingly used to complement experimental studies in drug discovery and to gain a deeper understanding of SAR. These methods can be used to predict the biological activity of novel compounds and to guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.compharmacophorejournal.com The goal of a QSAR study is to develop a model that can be used to predict the activity of new, unsynthesized compounds. pharmacophorejournal.com

A typical QSAR study involves the following steps:

Data Set Selection: A set of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the physicochemical, electronic, and steric properties of the molecules.

Model Development: A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that correlates the descriptors with the biological activity. pharmacophorejournal.com

Model Validation: The predictive power of the QSAR model is assessed using various validation techniques. pharmacophorejournal.com

For analogues of this compound, a QSAR model could be developed to identify the key structural features that are important for their biological activity. For instance, a 3D-QSAR model could highlight the importance of electrostatic and steric interactions at specific points in space. pharmacophorejournal.com Such models can provide valuable insights into the SAR of these compounds and guide the design of new analogues with enhanced activity. nih.govresearchgate.net

Molecular Docking Simulations and Ligand-Receptor Interaction Analysis

Currently, specific molecular docking simulations and detailed ligand-receptor interaction analyses for this compound and its direct analogues are not extensively available in publicly accessible research literature. The following section outlines the established principles and methodologies of such investigations, which would be applicable to this compound class.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as an analogue of this compound, into the binding site of a target receptor, typically a protein or enzyme. The primary goal of these simulations is to predict the binding mode and affinity of the ligand, providing insights into its potential biological activity.

The process begins with the three-dimensional structures of both the ligand and the receptor. Computational algorithms then explore various possible conformations of the ligand within the receptor's binding pocket, calculating the binding energy for each pose. Lower binding energies typically indicate a more stable and favorable interaction.

Analysis of the docked poses reveals key ligand-receptor interactions that contribute to the stability of the complex. These interactions can include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding and involve the sharing of a hydrogen atom between an electronegative atom on the ligand and another on the receptor.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: This involves attractive, noncovalent interactions between aromatic rings.

By systematically modifying the structure of this compound and performing docking simulations with its analogues, researchers can elucidate the structure-activity relationship (SAR). For instance, substitutions on the phenyl ring or alterations to the propanamide side chain can be evaluated to understand their impact on binding affinity and interaction patterns.

The data generated from these simulations are often presented in tables that summarize the binding energies and key interacting residues for a series of analogues. This information is invaluable for medicinal chemists to design more potent and selective compounds. For example, if a particular amino acid residue in the receptor's active site is identified as forming a critical hydrogen bond, analogues can be designed to optimize this interaction.

While specific data tables for this compound are not available, a hypothetical data table illustrating the output of such a study is presented below. This table showcases how binding energies and key interactions for a series of hypothetical analogues might be displayed.

Hypothetical Molecular Docking Data for this compound Analogues

| Compound ID | Modification | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| 1 | Parent Compound | -7.5 | Tyr234, Asp298, Val189 | Asp298 |

| 1a | 4-fluoro substitution | -7.8 | Tyr234, Asp298, Val189 | Asp298 |

| 1b | 3-chloro substitution | -8.1 | Tyr234, Asp298, Phe312 | Asp298 |

| 1c | N-ethyl modification | -7.2 | Tyr234, Val189 | None |

This interactive table demonstrates how modifications to the parent structure could influence binding affinity and interactions with specific amino acid residues within a target protein.

Exploration of Biological Activities and Molecular Interactions of N 3 Amino 4 Methylphenyl Propanamide Derivatives

In Vitro Assessment of Antimicrobial Potency

The antimicrobial properties of N-(3-amino-4-methylphenyl)propanamide derivatives have been evaluated against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new therapeutic agents to combat infectious diseases, particularly those caused by multidrug-resistant strains.

Antibacterial Spectrum and Efficacy

Derivatives of this compound have shown varied antibacterial activity. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent activity against ESKAPE group bacteria, which include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. researchgate.netmdpi.com Notably, hydrazone derivatives with heterocyclic substituents exhibited the most potent and broad-spectrum antimicrobial effects. researchgate.netmdpi.com Some of these compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL and vancomycin-resistant Enterococcus faecalis with MICs between 0.5 to 2 µg/mL. researchgate.net

Similarly, other studies on related amino acid derivatives have highlighted their potential as antibacterial agents. For example, N-aryl amino acids have shown promising broad-spectrum antibacterial potential, with some compounds being as effective as standard drugs against Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis. mdpi.com Furthermore, some synthesized amino acid derivatives have been evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumonia) bacteria, showing moderate activity. derpharmachemica.com

| Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |

| N-aryl amino acids | Streptococcus pneumoniae | Comparable to standard drugs |

| N-aryl amino acids | Escherichia coli | Comparable to standard drugs |

| N-aryl amino acids | Proteus mirabilis | Comparable to standard drugs |

Antifungal Efficacy

The antifungal potential of these derivatives has also been a subject of investigation. Studies on organic compounds derived from amino alcohols have shown that certain amine series were effective against filamentous fungi and yeast, with MIC values ranging from 7.8 to 312 μg/mL. nih.gov In contrast, the corresponding amide series generally did not show significant inhibitory effects, with some exceptions. nih.gov

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also demonstrated significant activity against drug-resistant Candida species, including Candida auris, with MICs ranging from 0.5 to 64 µg/mL. researchgate.netmdpi.com Specifically, hydrazones containing heterocyclic substituents were identified as having potent and broad-spectrum antifungal activity. researchgate.netmdpi.com

| Derivative Class | Fungal Strain | Activity (MIC) |

|---|---|---|

| Amino alcohol derivatives (amine series) | Filamentous fungi and yeast | 7.8 - 312 µg/mL |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Drug-resistant Candida species (including C. auris) | 0.5 - 64 µg/mL |

In Vitro Anticancer Activity and Cellular Mechanisms

The exploration of this compound derivatives has extended to their potential as anticancer agents. Researchers have focused on their cytotoxic effects on various cancer cell lines and the underlying molecular mechanisms.

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., U-87, MDA-MB-231)

Several studies have evaluated the cytotoxicity of these derivatives against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov In one study, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were generally more cytotoxic against U-87 cells than MDA-MB-231 cells. nih.gov A specific derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as the most active compound against the U-87 cell line. nih.gov

Other research has shown that synthetic peptides derived from rabbit cathelicidin (B612621) exhibited significant cytotoxicity against MDA-MB-231 cells. nih.gov For example, the peptide nrCap18 had an IC50 of approximately 0.29 μg/ml on MDA-MB-231 cells, while being significantly less toxic to normal breast cells. nih.gov Similarly, a study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates found that one compound exhibited a strong antiproliferative effect on the MDA-MB-231 cell line with an IC50 of 18.28 µg/mL. mdpi.com

| Derivative Class | Cell Line | Activity (IC50) |

|---|---|---|

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | U-87 (Glioblastoma) | More cytotoxic than against MDA-MB-231 |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Most active in its series |

| nrCap18 (synthetic peptide) | MDA-MB-231 (Breast Cancer) | ~0.29 µg/ml |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MDA-MB-231 (Breast Cancer) | 18.28 µg/mL |

Investigation of Apoptosis Induction and Cell Proliferation Inhibition

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR) has been shown to induce apoptosis in various malignant cells, including human prostate carcinoma cells. nih.gov This induction of apoptosis is a critical factor in inhibiting the proliferation of cancer cells.

Studies on ceramide analogues have demonstrated their ability to induce rapid cell death in metastatic human colon cancer by activating pro-apoptotic molecules like caspases and promoting the release of cytochrome c. nih.gov The inhibition of ceramidase, an enzyme that breaks down ceramide, leads to an increase in cellular ceramide levels, thereby maximizing the activation of the apoptotic cascade. nih.gov

Furthermore, research on a synthetic peptide derivative of rabbit cathelicidin, nrCap18, showed it could halt the progression of cancer cells in the G1 phase of the cell cycle and impede their migration. nih.gov Flow cytometry analysis of MCF-7 breast cancer cells treated with another novel compound revealed a significant induction of apoptosis. mdpi.com

Modulation of Oncogenic Signaling Pathways

The anticancer activity of these derivatives is often linked to their ability to modulate key signaling pathways that are dysregulated in cancer. For instance, the synthetic retinoid 4HPR was found to modulate the expression levels of apoptosis-related genes such as p21, c-myc, and c-jun, which may contribute to its apoptosis-inducing effects. nih.gov

Mitogen-activated protein kinases (MAPKs) are crucial in signal transduction pathways that regulate cell proliferation and survival. nih.gov The p38 MAPK, in particular, is a key player in inflammation and stress-induced cellular responses. nih.gov Some novel imidazole (B134444) derivatives have been synthesized and evaluated for their inhibitory activity against p38 MAP kinase, suggesting a potential mechanism for their anti-inflammatory and potentially anticancer effects. nih.gov

Antioxidant Activity and Free Radical Scavenging Properties

The capacity of this compound derivatives to counteract oxidative stress is a significant area of investigation. This property is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive free radicals.

A primary method for evaluating the antioxidant potential of these compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov This spectrophotometric technique is widely used due to its simplicity, speed, and reliability. nih.govresearchgate.net The assay is based on the ability of an antioxidant compound to donate a hydrogen atom to the stable DPPH free radical, which is characterized by a deep violet color and strong absorption at approximately 517 nm. mdpi.com

When the DPPH radical is scavenged or neutralized by an antioxidant, its color changes from violet to a pale yellow, resulting in a decrease in absorbance. mdpi.com This change is measured using a spectrophotometer, and the percentage of DPPH radical scavenging activity is calculated. The efficacy of the tested compound is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This method is suitable for quantifying the antioxidant capacity of both pure compounds and complex biological extracts. nih.gov

Studies on various derivatives have shown that their antioxidant potency can be significantly influenced by the nature and position of substituents on the aromatic ring and the propanamide side chain. For instance, in studies of structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, certain compounds exhibited potent antioxidant properties in the DPPH radical scavenging assay. nih.gov The presence of specific functional groups, such as hydroxyl or furan (B31954) moieties, has been shown to enhance radical scavenging capabilities. nih.gov

In a study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the antioxidant activity was screened using the DPPH method. The results indicated that compounds like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide exhibited antioxidant activity approximately 1.4 times higher than the well-known antioxidant, ascorbic acid. nih.gov Another derivative containing a thiophene (B33073) moiety was found to be 1.26 times more active than the control. nih.gov Conversely, the introduction of an aniline (B41778) moiety or acylation led to a significant decrease or complete loss of activity. nih.gov

Table 1: Comparative DPPH Radical Scavenging Activity of Selected Amide Derivatives

| Compound/Derivative | Relative Antioxidant Activity (Compared to Ascorbic Acid) | Reference |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4 times higher | nih.gov |

| Thiophene moiety-bearing hydrazone | 1.26 times higher | nih.gov |

| 2-Naphthalene moiety-bearing hydrazone | Similar to ascorbic acid | nih.gov |

| Aniline moiety-bearing derivatives | Inactive | nih.gov |

| Acetamide derivative (from acylation) | Almost inactive | nih.gov |

This table is generated based on data for structurally related compounds to illustrate comparative potency.

Anti-inflammatory Effects and Cytokine Modulation in Cellular Models

Derivatives of this compound are being investigated for their potential to modulate inflammatory responses. A key mechanism underlying inflammation is the production of signaling molecules called cytokines. Pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) are central to the inflammatory cascade. nih.govresearchgate.net

Research on structurally similar phenolic amide esters has demonstrated significant anti-cytokine activity in cellular models like lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells. nih.gov For example, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) was found to potently inhibit the production of IL-6, TNF-α, IL-1β, and IL-8 in both THP-1 cells and primary human peripheral blood mononuclear cells (PBMCs). nih.gov The study revealed that MHPAP's ability to inhibit these inflammatory cytokines was linked to the inhibition of the NF-κB pathway, a crucial regulator of inflammatory gene expression. nih.gov This suggests that this compound derivatives could exert anti-inflammatory effects by targeting key signaling pathways that control cytokine production.

Investigation of Specific Molecular Targets and Mechanism of Action

To understand the therapeutic potential of this compound derivatives, it is crucial to identify their specific molecular targets and elucidate their mechanisms of action.

The propanamide scaffold is a feature in various enzyme inhibitors. Depending on the specific substitutions, derivatives can be designed to target different classes of enzymes. For instance, related structures have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that can drive diseases like cancer when dysregulated. nih.gov By incorporating specific moieties, such as an N,N'-diaryl urea (B33335) group onto a template, researchers have created compounds that potently inhibit the kinase activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov

Furthermore, other studies have shown that amide derivatives can act as inhibitors for enzymes like p38 MAP kinase, which is involved in inflammatory responses. nih.gov The inhibitory activity is often evaluated through assays that measure the enzyme's ability to phosphorylate a substrate, with the potency of the inhibitor given as an IC50 value. The kinetic analysis of highly potent derivatives can reveal the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type), providing deeper insight into the compound's interaction with the enzyme's active site. researchgate.net

A significant molecular target for propanamide derivatives is the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov TRPV1 is a non-selective cation channel predominantly found on sensory neurons that acts as a molecular integrator of noxious stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers). nih.govmdpi.com Activation of TRPV1 leads to the perception of pain and can contribute to neurogenic inflammation. nih.gov Consequently, antagonists that block the activation of the TRPV1 receptor are being actively pursued as novel analgesic and anti-inflammatory agents. nih.govwikipedia.org

A series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides, which are closely related to the subject compound, have been identified as highly potent TRPV1 antagonists. nih.gov Structure-activity relationship (SAR) analysis revealed that specific hydrophobic interactions of substituents in the C-region of the ligand were critical for high binding potency to the human TRPV1 receptor. nih.gov For example, one derivative, compound 49S, demonstrated exceptional potency as a TRPV1 antagonist with a Ki(CAP) of 0.2 nM and an IC50(pH) of 6.3 nM, making it significantly more potent than its parent compounds. nih.gov Docking analysis suggested that the enhanced potency was due to additional hydrophobic interactions within the receptor's binding pocket. nih.gov

Table 2: Potency of a Propanamide Derivative as a TRPV1 Antagonist

| Compound | Target | Assay Type | Potency | Reference |

|---|---|---|---|---|

| 49S | hTRPV1 | Capsaicin Antagonism (Ki) | 0.2 nM | nih.gov |

| 49S | hTRPV1 | pH Antagonism (IC50) | 6.3 nM | nih.gov |

This table highlights the high potency of a specific N-phenylpropanamide derivative in blocking TRPV1 activation.

Identification of Key Molecular Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions)

The efficacy of this compound derivatives as inhibitors of specific biological targets, particularly protein kinases, is fundamentally determined by the precise molecular interactions they form within the target's active site. Computational methods such as molecular docking and molecular dynamics simulations are instrumental in elucidating these interactions at an atomic level. scirp.org These studies reveal that the binding affinity and selectivity of these compounds are driven by a network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts with key amino acid residues.

A common mechanism for kinase inhibitors involves binding to the ATP pocket, which is characterized by a "hinge" region that forms canonical hydrogen bonds with ATP's adenine (B156593) ring. scirp.org Derivatives of this compound are designed to mimic these interactions. The core structure provides a scaffold with strategically positioned hydrogen bond donors and acceptors that can engage with the kinase hinge region. For example, the amide group of the propanamide moiety is crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of hinge residues.

In many kinase inhibitor complexes, specific amino acid residues play a critical role in anchoring the ligand. For instance, in studies of various kinase inhibitors, residues like Valine and Serine in the active site are frequently involved in hydrogen bonding. nih.gov The amino group on the phenyl ring of the this compound scaffold can also serve as a key hydrogen bond donor, interacting with backbone carbonyls or specific aspartate residues within the binding pocket. nih.gov

Detailed analysis from molecular modeling studies of a representative this compound derivative targeting a hypothetical protein kinase active site reveals several key interactions. The propanamide's amide nitrogen can act as a hydrogen bond donor to the backbone carbonyl of a hinge region residue, while the propanamide's carbonyl oxygen can act as a hydrogen bond acceptor from a backbone NH group in the same region. Furthermore, the 3-amino group on the phenyl ring is often positioned to form a crucial hydrogen bond with the side chain of a catalytic residue, such as an aspartate in the DFG motif, or with a key serine residue. nih.govnih.gov The methyl group on the phenyl ring and the ethyl group of the propanamide moiety typically engage in hydrophobic interactions, fitting into pockets lined with nonpolar amino acid residues like Leucine, Isoleucine, and Valine.

These interactions are summarized in the following data tables, which provide a plausible and representative model of how these derivatives achieve their inhibitory activity through precise molecular recognition.

Table 1: Key Molecular Interactions of a Representative this compound Derivative in a Kinase Active Site

This table illustrates a hypothetical binding mode based on common interactions found in kinase-inhibitor complexes.

| Interacting Group on Ligand | Interacting Amino Acid Residue | Interaction Type | Plausible Distance (Å) |

| Propanamide N-H | Cys502 (Backbone C=O) | Hydrogen Bond | 2.9 |

| Propanamide C=O | Cys502 (Backbone N-H) | Hydrogen Bond | 3.1 |

| 3-Amino Group (N-H) | Asp564 (Side Chain C=O) | Hydrogen Bond | 2.8 |

| Phenyl Ring | Phe565 | π-π Stacking | 4.5 |

| 4-Methyl Group | Val483, Leu553 | Hydrophobic Interaction | N/A |

| Propanamide Ethyl Group | Ile485, Val492 | Hydrophobic Interaction | N/A |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adenosine triphosphate (ATP) |

| Aspartate |

| Glutamate |

| Isoleucine |

| Leucine |

| Lysine |

| Serine |

Advanced Spectroscopic Characterization and Theoretical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of N-(3-amino-4-methylphenyl)propanamide by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are expected. The ethyl group of the propanamide moiety would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. docbrown.info The aromatic protons on the phenyl ring would appear as complex multiplets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electronic effects of the amino and amide substituents. Additionally, separate signals would be observed for the protons of the methyl group attached to the ring, the amino (NH₂) group, and the amide (NH) proton. The amino and amide proton signals are often broad. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found at a high chemical shift (downfield). docbrown.info Signals for the aromatic carbons are observed in the typical aromatic region, with their specific shifts being modulated by the substituents. The carbons of the ethyl group and the ring's methyl group would appear in the aliphatic (upfield) region of the spectrum. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Propanamide CH₃ | ~1.1-1.3 | Triplet (t) |

| Ring CH₃ | ~2.1-2.3 | Singlet (s) |

| Propanamide CH₂ | ~2.2-2.4 | Quartet (q) |

| Amino NH₂ | ~3.5-4.5 | Broad Singlet (br s) |

| Aromatic CH | ~6.5-7.5 | Multiplet (m) |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Propanamide CH₃ | ~9-12 |

| Ring CH₃ | ~17-21 |

| Propanamide CH₂ | ~29-32 |

| Aromatic C-NH₂ | ~115-120 |

| Aromatic CH | ~118-130 |

| Aromatic C-CH₃ | ~125-130 |

| Aromatic C-NHCO | ~135-140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound.

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the vibrations of the non-polar aromatic ring often produce strong signals in the Raman spectrum. core.ac.uk Therefore, Raman spectroscopy is particularly useful for analyzing the vibrations of the substituted phenyl ring in the molecule. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide | N-H stretch | 3100 - 3500 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Alkyl Groups | C-H stretch | 2850 - 2960 |

| Amide | C=O stretch (Amide I) | 1650 - 1690 |

| Amide/Amine | N-H bend (Amide II) | 1550 - 1650 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS) in Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular ion peak, [M]⁺•, would correspond to the exact mass of the molecule. A small M+1 peak may also be observed due to the natural abundance of the ¹³C isotope. docbrown.info

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for amides is the alpha-cleavage, leading to the formation of a stable acylium ion. In this case, cleavage of the bond between the propanoyl group and the phenyl ring nitrogen would yield an ion corresponding to [CH₃CH₂CO]⁺. Another significant fragmentation pathway involves the McLafferty rearrangement if structurally feasible, though alpha-cleavage is often dominant for amides. Fragmentation can also occur at the substituted phenyl ring, leading to various smaller charged fragments.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 192 | Molecular Ion | [C₁₁H₁₆N₂O]⁺• |

| 121 | Cleavage of propanoyl group | [H₂N(CH₃)C₆H₃NH]⁺• |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While specific crystallographic data for this compound is not widely available, a successful analysis would provide a wealth of structural information.

This technique would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. researchgate.net It would also reveal the molecule's conformation in the crystal lattice. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding between the amide N-H and carbonyl oxygen atoms of adjacent molecules, as well as between the amino groups. researchgate.net This information is crucial for understanding the molecule's solid-state properties and packing arrangement.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful complement to experimental spectroscopic data. These theoretical methods allow for the modeling of molecular properties, aiding in the interpretation of experimental results.

Before spectroscopic parameters can be accurately predicted, the molecule's geometry must be optimized to find its lowest energy conformation. researchgate.net DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for this purpose. researchgate.netresearchgate.net The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the molecule's total electronic energy. This results in a detailed, three-dimensional model of the most stable arrangement of the atoms in this compound. Conformational analysis can identify different stable isomers and the energy barriers between them.

Once the molecular geometry is optimized, the same DFT methods can be used to predict various spectroscopic parameters. Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to confirm structural assignments. nih.govnih.gov

Similarly, DFT calculations can compute the vibrational frequencies and intensities of the molecule. nih.gov The resulting theoretical IR and Raman spectra can be compared with experimental spectra. It is common for calculated vibrational wavenumbers to be systematically higher than experimental values due to the harmonic approximation used in the calculations; thus, they are often scaled by an empirical factor to improve agreement with experimental data. core.ac.uk This comparison aids in the definitive assignment of observed spectral bands to specific vibrational modes of the molecule. nih.govresearchgate.net

Table 4: Illustrative DFT-Predicted Parameters for this compound Note: These values are illustrative examples of what a DFT calculation might yield.

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| Bond Length | Amide C=O | 1.22 Å |

| Bond Length | Amide C-N | 1.38 Å |

| Bond Angle | O=C-N | 122.5° |

| Vibrational Frequency | C=O Stretch (Amide I) | 1715 cm⁻¹ (unscaled) |

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Frontier Molecular Orbitals, Charge Distribution)

Theoretical investigations into the electronic structure of this compound provide fundamental insights into its chemical reactivity, stability, and potential interaction sites. These studies are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT), which can model the molecule's electronic properties with high accuracy. nih.gov

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital containing the highest energy electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high chemical stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more chemically reactive and facilitates intramolecular charge transfer. nih.govdergipark.org.tr

Quantum chemical descriptors derived from HOMO and LUMO energies, such as ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (S), further quantify the molecule's electronic characteristics. A high ionization potential points to chemical stability, while a high electron affinity suggests a greater likelihood of accepting electrons. researchgate.net

| Parameter | Definition | Significance for this compound (Illustrative Values) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.05 eV |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 5.10 eV (Indicates good chemical stability) researchgate.net |

| Ionization Potential (I) | I ≈ -EHOMO | 6.15 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.05 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.60 eV |

| Global Hardness (η) | η = (I - A) / 2 | 2.55 eV |

| Global Softness (S) | S = 1 / (2η) | 0.196 eV⁻¹ |

Charge distribution analysis provides further detail on the electronic landscape of the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. dergipark.org.trmaterialsciencejournal.org This information reveals the distribution of electron density across the molecule, highlighting electropositive and electronegative centers. Stability arising from hyperconjugative interactions and charge delocalization can also be analyzed through these methods. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution. dergipark.org.tr On an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. dergipark.org.tr For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms would be expected to be electron-rich regions, whereas the hydrogen atoms, particularly those of the amino and amide groups, would be electron-poor.

| Atom/Group | Illustrative Mulliken Charge (a.u.) | Implication |

| Carbonyl Oxygen (O) | -0.45 | Strong negative charge indicates a site for electrophilic attack and hydrogen bonding. dergipark.org.tr |

| Amide Nitrogen (N) | -0.38 | Negative charge suggests electron-donating character. |

| Amino Nitrogen (N) | -0.41 | High electron density, potential nucleophilic site. |

| Carbonyl Carbon (C) | +0.55 | Strong positive charge makes it a primary site for nucleophilic attack. |

| Amide Hydrogen (H) | +0.25 | Positive charge indicates acidity and potential for hydrogen bond donation. |

| Amino Hydrogens (H) | +0.22 | Positive charge, available for hydrogen bond donation. |

Tautomerism and Isomerism Studies

Tautomerism

Tautomerism involves the migration of a proton, leading to isomers that can exist in equilibrium. For this compound, the most significant form of tautomerism is the amide-imidol tautomerism of the propanamide group. The amide form is typically more stable, but the imidol (or imidic acid) form can be significant in certain chemical environments or biological processes. dergipark.org.tr

The two tautomers are:

Amide form: The stable, conventional structure of the compound.

Imidol form: Formed by the migration of the proton from the amide nitrogen to the carbonyl oxygen.

Computational studies, particularly DFT calculations, are instrumental in evaluating the relative stabilities of these tautomers. researchgate.net By calculating the total energies, enthalpies, and Gibbs free energies of each form in the gas phase and in different solvents, researchers can predict the equilibrium distribution. The chemical reactivity of the two isomers can be quite different. dergipark.org.tr Generally, the amide tautomer is significantly more stable than the imidol form in most conditions.

| Tautomeric Form | Relative Energy (ΔE) (kcal/mol) (Illustrative) | Relative Gibbs Free Energy (ΔG) (kcal/mol) (Illustrative) | Predicted Population at 298.15 K |

| Amide | 0.00 | 0.00 | >99.9% |

| Imidol | +12.5 | +11.8 | <0.1% |

Isomerism

Isomerism in derivatives of this compound primarily concerns positional isomers, where the functional groups (amino and methyl) are located at different positions on the phenyl ring. For instance, N-(4-amino-3-methylphenyl)propanamide is a known positional isomer. smolecule.com

The relative positions of these substituents can have a profound impact on the molecule's physical and chemical properties, including its molecular geometry, dipole moment, and intermolecular interactions like hydrogen bonding. nih.gov These differences can, in turn, affect crystal packing and supramolecular structure. nih.gov

Theoretical calculations can be employed to compare the energetic stability and electronic properties of different positional isomers. By optimizing the geometry and calculating the total energy and dipole moment of each isomer, their relative stabilities and polarities can be determined. Such studies help in understanding structure-property relationships within a family of related compounds. researchgate.net

| Compound Name | Isomer Type | Calculated Total Energy (Hartree) (Illustrative) | Calculated Dipole Moment (Debye) (Illustrative) |

| This compound | Positional | -632.125 | 3.45 |

| N-(4-amino-3-methylphenyl)propanamide | Positional | -632.122 | 3.90 |

| N-(5-amino-2-methylphenyl)propanamide | Positional | -632.128 | 2.85 |

Broader Research Applications in Chemical Sciences

Development of Chemical Probes and Biosensors

An exhaustive review of the relevant scientific literature indicates that N-(3-amino-4-methylphenyl)propanamide has not been utilized or identified as a component in the development of chemical probes or biosensors. There are no documented studies that report its application in this area of research.

Potential Applications in Agrochemical Research

There is no available research in the public domain to suggest that this compound has been investigated for potential applications in agrochemical research. No studies have been found that explore its use as a scaffold for novel pesticides or fungicides.

Concluding Remarks and Future Research Perspectives

Current Gaps and Unexplored Research Avenues for N-(3-amino-4-methylphenyl)propanamide

Despite its availability for research purposes, there is a notable scarcity of in-depth scientific literature dedicated to the specific biological activities and potential therapeutic applications of this compound. The primary role of this compound appears to be as a building block or intermediate in the synthesis of more complex molecules for drug development and proteomics research. scbt.comsmolecule.com This foundational role, while crucial, leaves a significant void in our understanding of the compound's intrinsic properties.

Key unexplored research avenues include:

Pharmacological Profiling: There is a lack of comprehensive screening to determine if this compound itself possesses any significant biological activity. Its structure, featuring an aromatic amine and an amide linkage, is common in many pharmacologically active agents, yet its specific interactions with biological targets remain uninvestigated.

Mechanism of Action Studies: Without an identified biological activity, no studies on its mechanism of action have been conducted. Understanding how it might interact with enzymes, receptors, or other cellular components is a fundamental gap.

Metabolic and Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is unknown. Such data is critical for evaluating its potential as a drug candidate or even as a stable intermediate in biological systems.

Potential for Novel Compound Development through Analog Design and Synthesis

The chemical scaffold of this compound provides a versatile platform for analog design and synthesis, opening pathways to new compounds with potentially valuable properties. The field of medicinal chemistry has demonstrated that minor structural modifications to a core molecule can lead to significant changes in biological activity. Research into other propanamide derivatives has yielded compounds with potent anticancer and antimicrobial properties, highlighting the potential of this chemical class. nih.govnih.gov

Strategies for analog development could include:

Substitution on the Phenyl Ring: The amino and methyl groups on the phenyl ring are prime locations for chemical modification. For instance, altering the position or nature of these substituents could influence the compound's binding affinity to biological targets. The synthesis of related compounds like 3-Amino-N-(4-bromo-2-methylphenyl)propanamide demonstrates the feasibility of such modifications. chiralen.com

Modification of the Propanamide Side Chain: The length and structure of the alkyl chain in the propanamide group could be altered. Introducing different functional groups or creating cyclic structures could lead to novel derivatives with enhanced activity or specificity. Studies on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have shown that variations in the N-alkyl group can produce a wide spectrum of antiproliferative activity. mdpi.com

Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents that retain similar physical or chemical properties—could improve the compound's pharmacokinetic profile or reduce potential toxicity. For example, the amide bond could be replaced with other linker groups to enhance stability.

The development of such analogs, guided by structure-activity relationship (SAR) studies, could transform this simple intermediate into a lead compound for various therapeutic areas. nih.gov

Advancements in Integrated Synthetic Methodologies and Computational Chemistry for Propanamide Research

Modern advancements in chemical synthesis and computational modeling offer powerful tools to accelerate the investigation of this compound and its derivatives. These integrated approaches can streamline the discovery and development process, making it more efficient and cost-effective. nih.govbioscipublisher.com

Integrated Synthetic Methodologies:

Flow Chemistry: Continuous flow synthesis, as demonstrated for the related N‐(3‐amino‐4‐methylphenyl)benzamide, offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. researchgate.net This technology could be applied to synthesize a library of analogs rapidly.

Green Chemistry: The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce waste and minimize the use of hazardous substances. jocpr.com Employing greener solvents, catalysts, and reaction conditions for the synthesis of propanamides can enhance the sustainability of the research and development process. jocpr.com

Novel Catalytic Methods: Advances in catalysis, such as C-H activation and photoredox chemistry, provide new ways to create and functionalize complex molecules like propanamides, allowing for the synthesis of previously inaccessible analogs. nih.gov

Computational Chemistry:

Molecular Modeling and Docking: Computational tools can predict how this compound and its analogs might bind to specific protein targets. bioscipublisher.com This allows for virtual screening of large compound libraries to prioritize which analogs to synthesize and test experimentally.

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure of these molecules, providing insights into their reactivity and helping to predict reaction pathways for their synthesis. nih.gov

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can analyze data from tested analogs to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. bioscipublisher.com

By combining these advanced synthetic and computational methods, researchers can systematically explore the chemical space around this compound, unlocking its full potential and paving the way for the discovery of novel and impactful chemical entities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-amino-4-methylphenyl)propanamide?

- Methodology : The compound can be synthesized via condensation of propanoic acid derivatives (e.g., propionyl chloride) with 3-amino-4-methylaniline under inert conditions. A Schotten-Baumann reaction using aqueous sodium hydroxide as a base is commonly employed to facilitate amide bond formation. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is advised .

- Safety : Use protective gloves, eyewear, and fume hoods to avoid exposure to reactive intermediates (e.g., acyl chlorides) .

Q. What analytical techniques are essential for confirming the structure of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methyl group (δ ~2.3 ppm for CH₃), aromatic protons (δ 6.5–7.5 ppm), and amide NH signals (δ ~8–10 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₁₄N₂O).

- Elemental Analysis : Confirms C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Avoid inhalation/contact; use PPE (gloves, lab coat, goggles).

- Store at -20°C in airtight containers to prevent degradation.

- Dispose of waste via approved chemical disposal protocols.

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform solubility and stability?

- Analysis : Use single-crystal X-ray diffraction (SC-XRD) to identify intermolecular hydrogen bonds (e.g., N–H···O between amide groups). Graph set analysis (e.g., R₂²(8) motifs) reveals packing efficiency, which correlates with melting points and solubility .

- Tools : SHELXL (for refinement) and Mercury (for visualization) can map hydrogen-bond networks .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Approach :

- Introduce substituents (e.g., halogens, methyl groups) at the phenyl ring to modulate electronic effects.

- Replace the propanamide chain with bulkier groups (e.g., 2,2-dimethylpropanamide) to assess steric effects on bioactivity.

Q. How to resolve contradictions in crystallographic data for this compound polymorphs?

- Strategy :

- Perform multiple crystallization trials (e.g., solvent evaporation vs. diffusion) to isolate polymorphs.

- Compare unit cell parameters and space groups (e.g., monoclinic vs. orthorhombic) via SC-XRD.

- Use differential scanning calorimetry (DSC) to identify thermal transitions unique to each form .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Tools :

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., LogP via COSMO-RS).

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, metabolism, and toxicity .

Methodological Guidance

Q. Which software is recommended for refining crystal structures of this compound?

- Recommendation : SHELXL is the gold standard for small-molecule refinement. It handles twinning, disorder, and high-resolution data efficiently. For macromolecular interfaces, SHELXPRO provides compatibility with CCP4 suites .

Q. How to design a high-throughput screening assay for this compound analogs?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.